molecular formula C20H26N4O2 B5553360 N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide

N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide

Cat. No. B5553360
M. Wt: 354.4 g/mol
InChI Key: UXLAGUMQAKXLCU-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide belongs to a class of compounds that demonstrate significant biological activity and possess interesting chemical properties due to their complex molecular structure. These compounds often contain nitrogen heterocycles, which are crucial for biological activity.

Synthesis Analysis

Research has shown that tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines can be efficiently synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4, suggesting a method that could potentially be adapted for synthesizing N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide derivatives (Porashar et al., 2022).

Molecular Structure Analysis

A detailed structural analysis through spectroscopic methods and quantum chemical calculations has been conducted on similar compounds, revealing insights into their molecular electrostatic potential surface and interaction sites, which are critical for understanding the behavior of N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide (Singh et al., 2013).

Chemical Reactions and Properties

The reactivity of pyrrole and related compounds towards different chemical reagents highlights the versatility of these compounds in synthetic chemistry. For example, the synthesis of N-hydroxy-4-(methylamino) azobenzene and its acetate, and their reactivity to amino acids, provide a glimpse into the chemical behavior and potential reactivity of N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide (Hashimoto & Degawa, 1975).

properties

IUPAC Name

N,N-dimethyl-3-[(2-pyrrol-1-ylbenzoyl)amino]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-22(2)20(26)24-14-6-5-9-16(15-24)21-19(25)17-10-3-4-11-18(17)23-12-7-8-13-23/h3-4,7-8,10-13,16H,5-6,9,14-15H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLAGUMQAKXLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCCC(C1)NC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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